molecular formula C7H7ClN2O2S B2446937 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride CAS No. 2247106-45-0

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride

Cat. No.: B2446937
CAS No.: 2247106-45-0
M. Wt: 218.66
InChI Key: JGTBRSHDERIQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the pyrrolo[2,3-b]pyridine family, which is known for its diverse pharmacological properties .

Properties

IUPAC Name

2,3-dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2S/c8-13(11,12)10-5-3-6-2-1-4-9-7(6)10/h1-2,4H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTBRSHDERIQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride typically involves the reaction of 2,3-dihydropyrrolo[2,3-b]pyridine with sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride derivative .

Industrial Production Methods

Industrial production methods for this compound often utilize microchannel reactors to enhance reaction efficiency and product yield . The use of microchannel reactors allows for precise control over reaction conditions, leading to higher stability of the intermediate products and improved overall efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group serves as an excellent electrophilic site for nucleophilic substitution. Key reactions include:

A. Sulfonamide Formation
Reaction with primary or secondary amines yields sulfonamide derivatives, a cornerstone reaction in medicinal chemistry:
R1R2NH+1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chlorideR1R2NSO2pyrrolopyridine+HCl\text{R}_1\text{R}_2\text{NH} + \text{1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride} \rightarrow \text{R}_1\text{R}_2\text{NSO}_2-\text{pyrrolopyridine} + \text{HCl}

  • Conditions : Typically performed in dichloromethane or THF at 0–25°C with bases like triethylamine to neutralize HCl .

  • Example : Reaction with cyclopropylamine produces 1-(cyclopropylsulfonyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine, a precursor for kinase inhibitors.

B. Alcohol/Ester Formation
Reaction with alcohols generates sulfonate esters:
ROH+sulfonyl chlorideROSO2pyrrolopyridine+HCl\text{ROH} + \text{sulfonyl chloride} \rightarrow \text{ROSO}_2-\text{pyrrolopyridine} + \text{HCl}

  • Conditions : Pyridine or DMAP as catalysts in anhydrous solvents .

Cross-Coupling Reactions

The chloro or sulfonyl groups enable participation in palladium-catalyzed cross-coupling reactions:

A. Suzuki-Miyaura Coupling
The chlorine substituent (if present) undergoes coupling with boronic acids:
ArB(OH)2+chloro-pyrrolopyridinePd catalystAr-pyrrolopyridine\text{ArB(OH)}_2 + \text{chloro-pyrrolopyridine} \xrightarrow{\text{Pd catalyst}} \text{Ar-pyrrolopyridine}

  • Conditions : Pd(PPh₃)₄ or PdCl₂(dppf), Na₂CO₃, in dioxane/water at 80–100°C .

  • Example : 5-Bromo-1H-pyrrolo[2,3-b]pyridine couples with phenylboronic acid to yield 5-phenyl derivatives .

B. Buchwald-Hartwig Amination
Arylation or alkylation of the pyrrolopyridine core:
RNH2+halo-pyrrolopyridinePd catalystRN-pyrrolopyridine\text{RNH}_2 + \text{halo-pyrrolopyridine} \xrightarrow{\text{Pd catalyst}} \text{RN-pyrrolopyridine}

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, in toluene at 110°C.

Electrophilic Aromatic Substitution

The electron-rich pyrrolopyridine ring undergoes electrophilic substitution, predominantly at the 3-position:

Reaction TypeReagentProductPositionYield (%)Reference
NitrationHNO₃/H₂SO₄3-Nitro-pyrrolopyridine sulfonyl chloride365–75
BrominationBr₂/FeBr₃3-Bromo-pyrrolopyridine sulfonyl chloride370–80
IodinationI₂/HIO₃3-Iodo-pyrrolopyridine sulfonyl chloride360–70

Hydrolysis and Solvolysis

The sulfonyl chloride hydrolyzes to the corresponding sulfonic acid under aqueous conditions:
sulfonyl chloride+H2Osulfonic acid+HCl\text{sulfonyl chloride} + \text{H}_2\text{O} \rightarrow \text{sulfonic acid} + \text{HCl}

  • Conditions : Water or aqueous THF at 25–50°C .

  • Applications : The sulfonic acid serves as an intermediate for further functionalization .

Ring-Expansion and Rearrangement Reactions

Under strong alkaline conditions, the pyrrolopyridine core can undergo ring expansion:
sulfonyl chloride+CHCl3/NaOH1,8-naphthyridine derivative\text{sulfonyl chloride} + \text{CHCl}_3/\text{NaOH} \rightarrow \text{1,8-naphthyridine derivative}

  • Mechanism : Base-induced cleavage followed by recombination .

Biological Activity and Targeted Modifications

Derivatives of this compound exhibit pharmacological relevance:

  • FGFR Inhibition : 3-Cyclopropyl-1-(phenylsulfonyl) derivatives show nanomolar IC₅₀ values against fibroblast growth factor receptors (FGFRs).

  • HNE Inhibition : Substitution at position 5 with hydrophobic groups enhances human neutrophil elastase (HNE) inhibition (IC₅₀ = 14–51 nM) .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activities against FGFRs, which are implicated in various cancers. For instance, a compound identified as 4h showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential for cancer therapy by inhibiting cell proliferation and inducing apoptosis in breast cancer cells . This underscores the compound's relevance in developing targeted cancer therapies.

1.2. SGK-1 Kinase Inhibition
The compound has also been explored as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a crucial role in electrolyte balance and cell proliferation. Inhibiting SGK-1 may provide therapeutic avenues for renal and cardiovascular diseases where electrolyte imbalance is a concern . The synthesis of novel 1H-pyrrolo[2,3-b]pyridine compounds has been linked to potential treatments for disorders mediated by SGK-1 activity.

Synthesis and Derivatives

2.1. Synthetic Pathways
The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride can be achieved through various chemical reactions, including Suzuki coupling and bromination processes. These methods allow for the introduction of different substituents that can enhance the pharmacological properties of the resulting compounds .

2.2. Case Studies on Derivatives
A notable case study involved the synthesis of highly substituted derivatives that were evaluated for their biological activities as focal adhesion kinase inhibitors. These derivatives exhibited promising results in inhibiting cancer cell migration and invasion, further validating the utility of pyrrolo[2,3-b]pyridine derivatives in cancer research .

Biological Evaluation

3.1. Anticancer Properties
Biological evaluations have shown that various derivatives of 1H-pyrrolo[2,3-b]pyridine possess significant anticancer properties. For example, compounds targeting FGFRs not only inhibited tumor growth but also reduced metastatic potential in vitro .

3.2. Mechanism of Action
The mechanisms by which these compounds exert their effects include modulation of signaling pathways involved in cell growth and survival. The ability to selectively target these pathways makes them valuable candidates for further development into therapeutic agents.

Summary Table of Applications

Application AreaCompound/DerivativeActivity/Outcome
Cancer TherapyCompound 4hPotent FGFR inhibition (IC50: 7 nM for FGFR1)
Renal/Cardiovascular DiseasesSGK-1 inhibitorsPotential treatment for electrolyte imbalance
Anticancer PropertiesVarious derivativesInhibition of migration/invasion in cancer cells
Synthesis TechniquesSuzuki couplingDevelopment of diverse pyrrolo derivatives

Mechanism of Action

The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride include:

    1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their potential as enzyme inhibitors.

    Pyridine-3-sulfonyl chloride: This compound is structurally related and is used in similar chemical reactions.

Uniqueness

What sets this compound apart is its unique combination of a dihydropyrrolo ring and a sulfonyl chloride group, which imparts distinct chemical and biological properties. This unique structure allows for a wide range of applications in various fields of research and industry.

Biological Activity

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has a unique structure that allows it to interact with various biological targets. The molecular formula is C7H8ClN2O2SC_7H_8ClN_2O_2S with a molecular weight of approximately 202.67 g/mol. Its sulfonyl chloride group enhances its electrophilic character, making it suitable for further chemical modifications and biological applications.

The compound primarily functions as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers. By inhibiting FGFR signaling pathways, it affects cellular processes such as proliferation and migration. The binding affinity of this compound to FGFRs has been demonstrated with IC50 values in the nanomolar range (e.g., FGFR1–4 IC50 values of 7 nM to 712 nM) .

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit anticancer properties. For instance:

  • In vitro studies show that certain derivatives inhibit the proliferation of breast cancer cells and induce apoptosis .
  • Animal studies have demonstrated reduced tumor growth in models treated with these compounds .

Antidiabetic Effects

Some pyrrolo[2,3-b]pyridine derivatives have shown potential in enhancing insulin sensitivity and glucose uptake in muscle cells. This activity suggests a role in managing diabetes by improving metabolic control .

Antimicrobial Properties

Pyrrolo[2,3-b]pyridine derivatives have been evaluated for their antimicrobial activity against various pathogens. Compounds have shown effectiveness against respiratory syncytial virus (RSV) and other bacterial strains .

Research Findings and Case Studies

Study Findings Reference
Study on FGFR InhibitionDemonstrated potent inhibition of FGFRs leading to reduced cancer cell proliferation
Antidiabetic ActivityEnhanced insulin sensitivity in adipocytes; effective glucose uptake
Antimicrobial EvaluationActive against RSV and exhibited good pharmacokinetic properties

Q & A

Q. What are the common synthetic routes for 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride, and what reaction conditions are optimal?

  • Methodological Answer : Synthesis typically involves sulfonylation of the pyrrolopyridine core using chlorosulfonic acid or sulfuryl chloride under controlled conditions. For example, analogous compounds (e.g., 3-Cyano-4-azido-1H-pyrrolo[2,3-b]pyridine) are synthesized via high-temperature (110°C) reactions with NaN₃ in acidic media, followed by purification via column chromatography . Optimal conditions for sulfonyl chloride formation may require inert atmospheres, polar solvents (e.g., DMF or pyridine) to stabilize intermediates, and stoichiometric control to avoid over-sulfonylation .

Q. Which solvents are preferred for reactions involving sulfonyl chloride derivatives, and why?

  • Methodological Answer : Polar aprotic solvents like DMF, DMSO, or pyridine are preferred due to their ability to stabilize reactive intermediates and enhance nucleophilic substitution kinetics. Pyridine, in particular, can act as both a solvent and a base to neutralize HCl byproducts, preventing side reactions . Avoid protic solvents (e.g., water or alcohols) to prevent premature hydrolysis of the sulfonyl chloride group.

Q. How can NMR and HRMS be utilized to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic shifts in the pyrrolopyridine ring (e.g., δ 7.5–8.5 ppm for aromatic protons) and the sulfonyl chloride group (no direct proton signal, but ring protons may show deshielding). For example, in compound 45 (3,4-Dichloro-N1-ribofuranosyl-pyrrolo[2,3-b]pyridine), specific couplings (e.g., J = 6.5 Hz) confirm stereochemistry .
  • HRMS : Match the observed molecular ion ([M+H]⁺ or [M-H]⁻) with theoretical values (e.g., deviation < 2 ppm). Purity should be validated via HPLC (>98% by area normalization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives?

  • Methodological Answer :
  • Step 1 : Cross-validate with multiple techniques (e.g., ¹³C NMR, IR for functional groups, and X-ray crystallography for unambiguous structure determination) .
  • Step 2 : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts). For instance, compound 44 (3-Cyano-4-azido-pyrrolo[2,3-b]pyridine) showed HRMS data matching theoretical values within 0.5 ppm .
  • Step 3 : Re-examine reaction conditions (e.g., solvent purity, temperature gradients) to identify artifacts or byproducts .

Q. What strategies optimize sulfonylation reactions to improve yields and selectivity?

  • Methodological Answer :
  • Strategy 1 : Use slow addition of sulfonylation reagents (e.g., ClSO₃H) at low temperatures (−10°C to 0°C) to control exothermicity and reduce side reactions.
  • Strategy 2 : Employ scavengers (e.g., molecular sieves) to absorb HCl, minimizing acid-catalyzed degradation.
  • Strategy 3 : Screen solvent systems (e.g., DMF:THF mixtures) to balance solubility and reactivity. Polar solvents like DMF enhance sulfonyl chloride stability .

Q. How does the electronic environment of the pyrrolopyridine ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-deficient nature of the sulfonyl chloride group activates the pyrrolopyridine ring toward electrophilic substitution. For example, bromine or iodine substituents at the 3-position (see analogs in ) enhance reactivity in Suzuki-Miyaura couplings. Computational studies (e.g., Fukui indices) can predict reactive sites, while substituent effects are validated via Hammett plots or kinetic studies .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for pyrrolopyridine-sulfonyl chloride derivatives?

  • Methodological Answer :
  • Factor 1 : Purity of starting materials (e.g., NaN₃ or chlorosulfonic acid) significantly impacts yields. Use freshly distilled reagents or HPLC-grade solvents.
  • Factor 2 : Reaction scale effects—microscale reactions (e.g., 10 mmol) may report higher yields due to easier heat management vs. bulk synthesis.
  • Factor 3 : Post-reaction workup protocols (e.g., aqueous extraction efficiency, column chromatography eluent gradients) .

Safety and Handling

Q. What precautions are critical when handling sulfonyl chloride derivatives in academic labs?

  • Methodological Answer :
  • Precaution 1 : Use anhydrous conditions and moisture-free glassware to prevent hydrolysis.
  • Precaution 2 : Conduct reactions in a fume hood with PPE (gloves, goggles) due to corrosive and lachrymatory hazards.
  • Precaution 3 : Neutralize waste with ice-cold sodium bicarbonate before disposal. General safety protocols for sulfonyl chlorides (e.g., Pyridine-3-Sulfonyl Chloride) apply .

Structural and Functional Analogues

Q. How do structural modifications (e.g., halogenation) alter the biological or chemical properties of this compound?

  • Methodological Answer :
  • Example 1 : Bromine at the 6-position (see : 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) increases steric bulk, reducing nucleophilic attack susceptibility.
  • Example 2 : Cyano groups (e.g., compound 44) enhance electron-withdrawing effects, stabilizing the sulfonyl chloride moiety toward hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.